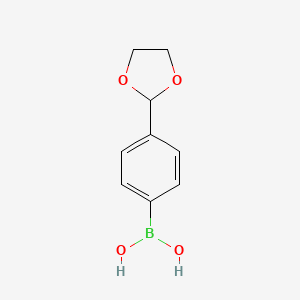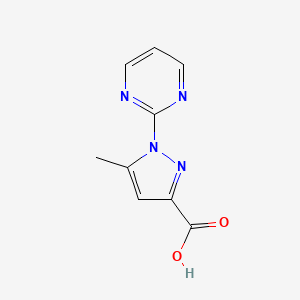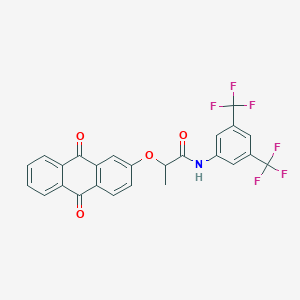
2-(9,10-Dioxo(2-anthryloxy))-N-(3,5-bis(trifluoromethyl)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9,10-Dioxo(2-anthryloxy))-N-(3,5-bis(trifluoromethyl)phenyl)propanamide, also known as DATPA, is a novel synthetic compound with potential applications in scientific research. DATPA is a derivative of anthraquinone and is structurally related to a variety of other synthetic molecules. This compound has been studied for its ability to modulate a range of biochemical and physiological processes, and has been used in a variety of laboratory experiments.
Mécanisme D'action
The exact mechanism of action of 2-(9,10-Dioxo(2-anthryloxy))-N-(3,5-bis(trifluoromethyl)phenyl)propanamide is not fully understood, but it is known to interact with numerous proteins and enzymes in the body. It is believed to modulate the activity of several enzymes, including protein kinases, phosphatases, and proteases. Additionally, this compound has been shown to interact with certain receptors in the body, such as the serotonin receptor, which may explain its ability to modulate the activity of certain enzymes.
Biochemical and Physiological Effects
This compound has been shown to modulate the activity of several enzymes, including protein kinases, phosphatases, and proteases. Additionally, this compound has been shown to interact with certain receptors in the body, such as the serotonin receptor, which may explain its ability to modulate the activity of certain enzymes. Furthermore, this compound has been shown to possess antioxidant properties, which may explain its ability to protect cells from oxidative damage. Finally, this compound has been shown to possess anti-inflammatory properties, which may be beneficial in the treatment of certain inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(9,10-Dioxo(2-anthryloxy))-N-(3,5-bis(trifluoromethyl)phenyl)propanamide in laboratory experiments offers a number of advantages. Its ability to modulate the activity of several enzymes makes it a useful tool for studying the effects of drugs and environmental pollutants on the body. Additionally, its antioxidant and anti-inflammatory properties make it a useful tool for studying the effects of oxidative stress and inflammation. However, the use of this compound in laboratory experiments is not without its limitations. For example, it is not known whether this compound is safe for long-term use, and it is not known whether it is toxic at high concentrations.
Orientations Futures
There are a number of potential future directions for the use of 2-(9,10-Dioxo(2-anthryloxy))-N-(3,5-bis(trifluoromethyl)phenyl)propanamide in scientific research. For example, further research could be conducted to investigate the effects of this compound on the cardiovascular system, as well as its potential use in the treatment of certain inflammatory conditions. Additionally, further research could be conducted to investigate the effects of this compound on the central nervous system, as well as its potential use in the treatment of certain neurological disorders. Finally, further research could be conducted to investigate the effects of this compound on the immune system, as well as its potential use in the treatment of certain immune-related conditions.
Méthodes De Synthèse
2-(9,10-Dioxo(2-anthryloxy))-N-(3,5-bis(trifluoromethyl)phenyl)propanamide can be synthesized through a number of methods, including the reaction of anthraquinone with a trifluoromethyl phenylpropanoic acid in the presence of a base. This reaction results in the formation of a dioxo-anthryloxy-N-trifluoromethylphenylpropanamide compound, which is then purified and isolated. Other synthetic methods for the preparation of this compound include the reaction of a trifluoromethyl phenylpropanoic acid with anthraquinone in the presence of an amine, and the reaction of anthraquinone with a trifluoromethyl phenylpropanoic acid in the presence of a Lewis acid.
Applications De Recherche Scientifique
2-(9,10-Dioxo(2-anthryloxy))-N-(3,5-bis(trifluoromethyl)phenyl)propanamide has been used in a variety of scientific research applications. It has been studied for its ability to modulate the activity of several enzymes, including protein kinases, phosphatases, and proteases. It has also been used to study the effects of oxidative stress, as well as the role of phosphorylation in cell signaling pathways. Additionally, this compound has been used to investigate the effects of drugs on the central nervous system, and to study the effects of environmental pollutants on the cardiovascular system.
Propriétés
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-(9,10-dioxoanthracen-2-yl)oxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15F6NO4/c1-12(23(35)32-15-9-13(24(26,27)28)8-14(10-15)25(29,30)31)36-16-6-7-19-20(11-16)22(34)18-5-3-2-4-17(18)21(19)33/h2-12H,1H3,(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNSHBAZBFMQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15F6NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(3-Chloro-4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B6357270.png)

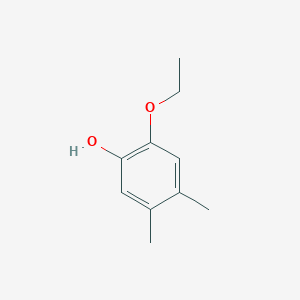
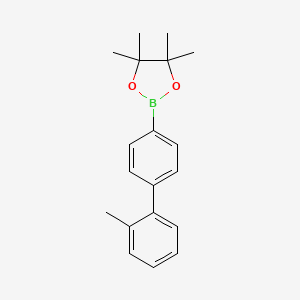
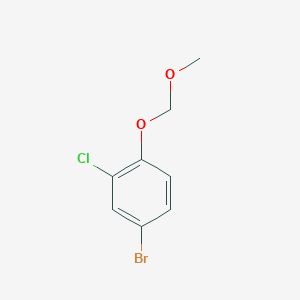

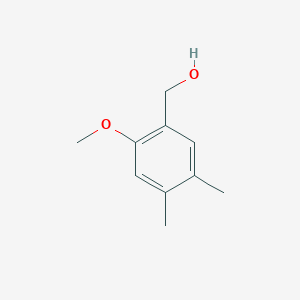
![2-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6357309.png)
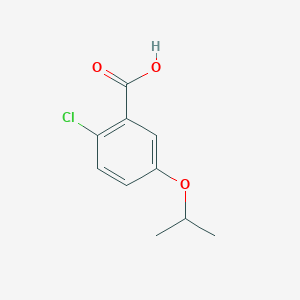
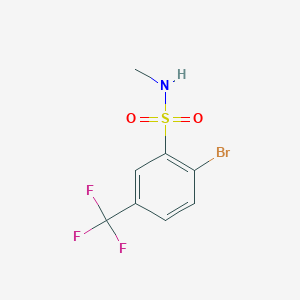
![7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B6357356.png)
